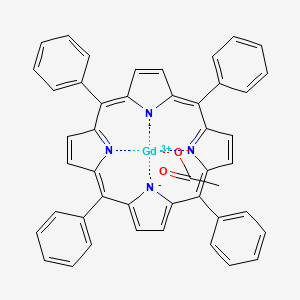
Gd(III)meso-Tetraphenylporphineacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gd(III)meso-Tetraphenylporphineacetate typically involves the coordination of gadolinium(III) ions with meso-tetraphenylporphyrin ligands. The reaction is carried out in the presence of acetic acid, which acts as a coordinating agent. The process involves heating the reactants under reflux conditions to ensure complete coordination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Gd(III)meso-Tetraphenylporphineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The acetate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gadolinium(IV) species, while reduction may produce gadolinium(II) species .
Applications De Recherche Scientifique
Gd(III)meso-Tetraphenylporphineacetate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Gd(III)meso-Tetraphenylporphineacetate involves its interaction with molecular targets through coordination chemistry. The gadolinium(III) ion acts as a central metal, coordinating with the porphyrin ligand and other molecules. This coordination leads to unique photophysical properties, such as near-infrared luminescence, which can be exploited in various applications .
Comparaison Avec Des Composés Similaires
Gd(III)meso-Tetraphenylporphine: Similar in structure but without the acetate ligand.
Gd(III)meso-Tetraphenylporphinechloride: Contains a chloride ligand instead of acetate.
Gd(III)meso-Tetraphenylporphinebromide: Contains a bromide ligand instead of acetate.
Uniqueness: Gd(III)meso-Tetraphenylporphineacetate is unique due to its specific coordination with the acetate ligand, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring precise luminescence characteristics .
Propriétés
Formule moléculaire |
C46H31GdN4O2 |
|---|---|
Poids moléculaire |
829.0 g/mol |
Nom IUPAC |
gadolinium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;acetate |
InChI |
InChI=1S/C44H28N4.C2H4O2.Gd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+3/p-1 |
Clé InChI |
PRBNOXUVXVFILD-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





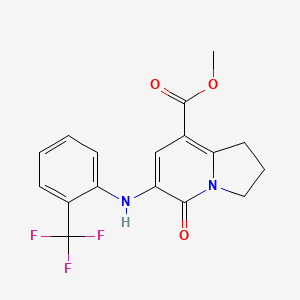
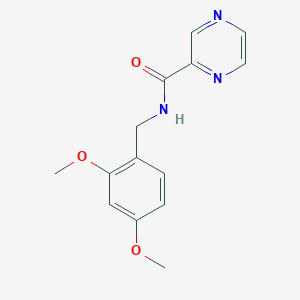
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
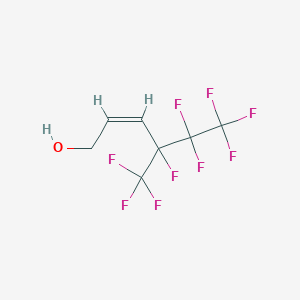

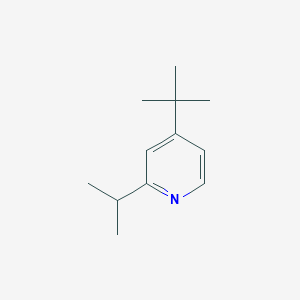
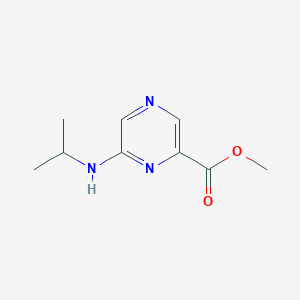


![4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine](/img/structure/B13115959.png)
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B13115972.png)
